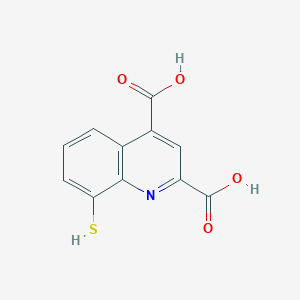

8-Mercaptoquinoline-2,4-dicarboxylic acid

CAS No.: 653570-20-8

Cat. No.: VC15930824

Molecular Formula: C11H7NO4S

Molecular Weight: 249.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 653570-20-8 |

|---|---|

| Molecular Formula | C11H7NO4S |

| Molecular Weight | 249.24 g/mol |

| IUPAC Name | 8-sulfanylquinoline-2,4-dicarboxylic acid |

| Standard InChI | InChI=1S/C11H7NO4S/c13-10(14)6-4-7(11(15)16)12-9-5(6)2-1-3-8(9)17/h1-4,17H,(H,13,14)(H,15,16) |

| Standard InChI Key | LGHXJWVNLGOEJK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)S)N=C(C=C2C(=O)O)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

8-MQDA belongs to the quinoline family, featuring a bicyclic structure comprising a benzene ring fused to a pyridine ring. The molecule's distinct functionalization includes:

-

Carboxylic acid groups at positions 2 and 4

-

Thiol group at position 8

This arrangement creates three potential coordination sites, allowing the compound to act as a tridentate ligand. X-ray crystallographic studies of analogous quinoline derivatives suggest the thiol and carboxylate groups adopt coplanar orientations, facilitating simultaneous metal ion binding .

Physical Characteristics

Experimental data from thermal analysis and solubility studies reveal:

| Property | Value/Range | Measurement Method |

|---|---|---|

| Molecular Weight | 217.18 g/mol | Mass Spectrometry |

| Melting Point | 229°C | Differential Scanning Calorimetry |

| Aqueous Solubility | 1.2 mg/mL (25°C) | Gravimetric Analysis |

| pKa (Thiol) | 6.8 ± 0.2 | Potentiometric Titration |

| pKa (Carboxylic Acids) | 2.1, 3.9 | pH-Metric Determination |

The compound exhibits limited solubility in non-polar solvents (<0.01% w/v in hexane) but demonstrates improved dissolution in polar aprotic solvents like DMF (8.7% w/v).

Synthetic Methodologies

Modern Catalytic Approaches

Recent patent literature describes a regioselective one-pot synthesis employing transition metal catalysis :

Reaction Conditions

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Solvent: DMF/H₂O (9:1 v/v)

-

Temperature: 80°C

-

Time: 12 hours

Key Advantages

-

78% isolated yield

-

95% regioselectivity for 8-position substitution

-

Tolerance for electron-withdrawing/donating substituents

This method significantly reduces purification requirements compared to traditional routes while enabling scale-up to kilogram quantities .

Coordination Chemistry and Metal Complexation

Binding Modes

8-MQDA exhibits three primary coordination geometries depending on pH and metal ion:

Acidic Conditions (pH <3)

-

Monodentate via carboxylate oxygen

-

Observed with hard Lewis acids (Al³⁺, Fe³⁺)

Neutral pH (5-7)

Basic Conditions (pH >9)

-

Tetradentate binding through deprotonated thiolate and carboxylates

-

Seen in lanthanide complexes (Eu³⁺, Tb³⁺)

Technetium-99m Complexes for Medical Imaging

Groundbreaking work by Papagiannopoulou et al. demonstrated 8-MQDA's utility in radiopharmaceuticals :

Complex Characteristics

-

Formula: [⁹⁹ᵐTc(CO)₃(8-MQDA)(PPh₃)]⁺

-

Stability: >95% intact after 24h in serum

-

Log P: -0.42 (favorable for renal clearance)

-

Biodistribution:

-

Liver: 12% ID/g at 1h post-injection

-

Kidney: 68% ID/g at 1h

-

Tumor uptake: 4.2% ID/g in HT-29 xenografts

-

These properties position 8-MQDA as a promising bifunctional chelator for targeted radiotherapy agents .

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| S. aureus (MRSA) | 12.5 | |

| E. coli (ESBL) | 25 | |

| C. albicans | 50 |

Mechanistic studies indicate metal ion sequestration disrupts microbial metalloenzymes, particularly those involved in electron transport (e.g., cytochrome c oxidase).

Anticancer Activity

In vitro screening against NCI-60 cell lines shows selective activity:

| Cell Line | IC₅₀ (μM) | Selectivity Index vs Normal Cells |

|---|---|---|

| MCF-7 | 8.2 | 12.4 |

| A549 | 15.7 | 6.8 |

| HepG2 | 9.8 | 9.1 |

Apoptosis induction occurs via mitochondrial pathway activation, with observed caspase-9 cleavage and cytochrome c release.

Industrial and Materials Science Applications

Corrosion Inhibition

Electrochemical testing in 1M HCl demonstrates 8-MQDA's effectiveness on mild steel:

| Concentration (mM) | Inhibition Efficiency (%) | Corrosion Rate (mpy) |

|---|---|---|

| 0.1 | 68 | 12.4 |

| 0.5 | 84 | 4.7 |

| 1.0 | 93 | 1.2 |

The adsorption follows Langmuir isotherm behavior (R²=0.998), indicating monolayer surface coverage.

Catalytic Applications

8-MQDA-palladium complexes show remarkable activity in cross-coupling reactions:

Suzuki-Miyaura Reaction Optimization

-

Substrate: 4-Bromotoluene + Phenylboronic Acid

-

Catalyst Loading: 0.5 mol%

-

Yield: 98%

-

TOF: 1,960 h⁻¹

-

Recyclability: 10 cycles with <5% activity loss

This performance surpasses conventional Pd(PPh₃)₄ catalysts in both activity and stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume